Di-tert-butyl 4,4'-(propane-1,3-diyl)bis(piperazine-1-carboxylate)
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Overview
Description
Di-tert-butyl 4,4’-(propane-1,3-diyl)bis(piperazine-1-carboxylate) is a chemical compound with the molecular formula C21H40N4O4 and a molecular weight of 412.57 g/mol . This compound is characterized by the presence of two piperazine rings connected by a propane-1,3-diyl bridge, with each piperazine ring further substituted with a di-tert-butyl carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 4,4’-(propane-1,3-diyl)bis(piperazine-1-carboxylate) typically involves the reaction of piperazine with di-tert-butyl dicarbonate in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of di-tert-butyl 4,4’-(propane-1,3-diyl)bis(piperazine-1-carboxylate) may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 4,4’-(propane-1,3-diyl)bis(piperazine-1-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine rings can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated piperazine derivatives.
Scientific Research Applications
Di-tert-butyl 4,4’-(propane-1,3-diyl)bis(piperazine-1-carboxylate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of di-tert-butyl 4,4’-(propane-1,3-diyl)bis(piperazine-1-carboxylate) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: A similar compound with two pyridine rings instead of piperazine rings.
4,4’-Di-tert-butylbiphenyl: Contains two benzene rings with tert-butyl groups.
Uniqueness
Di-tert-butyl 4,4’-(propane-1,3-diyl)bis(piperazine-1-carboxylate) is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of piperazine rings and tert-butyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C21H40N4O4 |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
tert-butyl 4-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H40N4O4/c1-20(2,3)28-18(26)24-14-10-22(11-15-24)8-7-9-23-12-16-25(17-13-23)19(27)29-21(4,5)6/h7-17H2,1-6H3 |
InChI Key |
IJGWQORDEAIERD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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